2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This can be achieved by reacting 2-(4-bromo-2-methylphenoxy)acetic acid with hydrazine hydrate under reflux conditions.
Condensation reaction: The resulting hydrazide is then reacted with 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide
- 2-(4-fluoro-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide
- 2-(4-iodo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide
Uniqueness
2-(4-bromo-2-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the phenoxy and benzylidene moieties also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C16H15BrN2O4 |
---|---|
Molecular Weight |
379.20 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-6-12(17)3-5-15(10)23-9-16(22)19-18-8-11-2-4-13(20)7-14(11)21/h2-8,20-21H,9H2,1H3,(H,19,22)/b18-8+ |
InChI Key |
PUDHMPBYORHQRZ-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.